molecular formula C18H26N2O3 B3082119 N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine CAS No. 1119451-21-6

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine

Cat. No. B3082119
CAS RN: 1119451-21-6
M. Wt: 318.4 g/mol
InChI Key: DRDZYXKGWQNTLG-UHFFFAOYSA-N
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Description

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is a chemical compound with the molecular formula C18H26N2O3 and a molecular weight of 318.41 . It is used for proteomics research .


Synthesis Analysis

The synthesis of benzofuran compounds, such as N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is defined by its molecular formula, C18H26N2O3 . The structure includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse and complex. The construction of benzofuran rings has been achieved through methods such as free radical cyclization cascades and proton quantum tunneling . These methods have been found to be effective in synthesizing complex benzofuran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine include its molecular weight of 318.41 and its molecular formula of C18H26N2O3 . It is recommended to be stored at room temperature .

Scientific Research Applications

Antitumor Properties

Benzofuran derivatives have been extensively studied for their antitumor activities. This compound, with its unique benzofuran moiety, may exhibit promising effects against cancer cells. Researchers have investigated its cytotoxicity, apoptosis-inducing potential, and inhibition of tumor growth pathways. Further studies are needed to elucidate its specific mechanisms and potential as an anticancer agent .

Antibacterial Activity

The benzofuran scaffold has shown antibacterial properties. Our compound of interest could be explored as a novel antibacterial agent. Researchers might investigate its efficacy against specific bacterial strains, mechanisms of action, and potential synergies with existing antibiotics. Such studies contribute to combating antibiotic resistance .

Antioxidant Effects

Benzofuran derivatives often possess antioxidant properties. This compound might scavenge free radicals, protect cellular components, and mitigate oxidative stress. Understanding its antioxidant mechanisms could lead to applications in preventing age-related diseases and promoting overall health .

Antiviral Potential

Given the recent interest in antiviral drug development, our compound could be evaluated for its antiviral activity. Researchers might explore its effects against specific viruses, such as hepatitis C. If proven effective, it could become a valuable addition to the antiviral drug arsenal .

Neuroprotective Applications

Benzofuran derivatives have been investigated for their neuroprotective effects. Our compound might play a role in preserving neuronal health, potentially impacting neurodegenerative diseases. Studies could focus on its ability to modulate neurotransmitter systems or protect against oxidative damage .

Chemical Synthesis and Novel Methods

Researchers have developed innovative methods for constructing benzofuran rings. Our compound could serve as a building block in these synthetic approaches. For instance:

Future Directions

Benzofuran compounds, including N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring

properties

IUPAC Name

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(19-7-4-8-20-9-11-22-12-10-20)17-13-15-5-3-6-16(21-2)18(15)23-17/h3,5-6,13-14,19H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDZYXKGWQNTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine

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